![molecular formula C18H12Br2N2O3 B2440379 N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 303987-34-0](/img/structure/B2440379.png)
N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
“N-(2,6-Dibromophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide” is a chemical compound with the molecular formula C18H12Br2N2O3 . Its average mass is 464.108 Da and its mono-isotopic mass is 461.921448 Da .
Synthesis Analysis
The synthesis of this compound and its analogs has been discussed in several studies . For instance, one method involves the amidation of the ethyl ester of the corresponding 2-methyl-pyrroloquinoline-5-carboxylic acid with arylalkylamines in boiling ethanol . This reaction generally yields the target compounds with high purity .Molecular Structure Analysis
The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry . It displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are quite interesting. For example, the reaction of 4-hydroxy-2(1H)-quinolinones 1-R with 2-cinnamoylpyridine-1-oxide (170) in the presence of a chiral catalyst (pyridine 2,6-bis-(5′,5′-diphenyloxazoline) (PYBOX-DIPH)/Zn(OTf)2 complex) along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %) in dichloromethane gives non-racemic 2-((4R)-2-hydroxy-6-methyl-5-oxo-4-phenyl-3,4,5 .Scientific Research Applications
Spin-Crossover Behavior
Spin-crossover (SCO) complexes are fascinating materials that can switch between low-spin (LS) and high-spin (HS) states in response to external stimuli. The compound you’ve mentioned has been studied in iron(II) complexes, specifically Fe(LR)₂₂, where LR represents N,N′-disubstituted bis(pyrazol-3-yl)pyridines. Researchers have investigated the effect of distal substituents (such as bromine atoms and methyl groups) on the SCO behavior of these complexes . Understanding spin-crossover materials is crucial for designing switchable devices, sensors, and memory systems.
Other Fields
Beyond the mentioned applications, this compound’s properties may also be relevant in catalysis, light-responsive materials, and drug delivery systems.
Future Directions
The future directions for this compound could involve further exploration of its synthesis, structure, and potential applications. The pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development , suggesting potential future directions in these areas.
properties
IUPAC Name |
N-(2,6-dibromophenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2N2O3/c19-11-5-2-6-12(20)14(11)21-17(24)13-16(23)10-4-1-3-9-7-8-22(15(9)10)18(13)25/h1-6,23H,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDMYJNXSWKWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=C(C=CC=C4Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide |
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